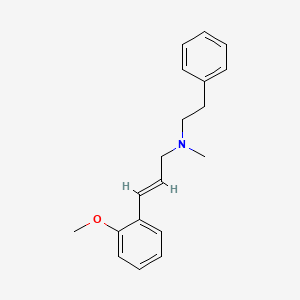
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine, also known as MPA, is a research chemical that belongs to the class of phenylethylamines. It is a selective agonist of the μ-opioid receptor and has been studied for its potential use in pain management and addiction treatment.
作用機序
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain sensation, reward, and addiction. Activation of the μ-opioid receptor by 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine results in the inhibition of neurotransmitter release, which leads to analgesia and a reduction in drug craving and withdrawal symptoms.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to have effects on the immune system, including modulation of cytokine production and inhibition of leukocyte migration.
実験室実験の利点と制限
One advantage of using 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine in lab experiments is its selectivity for the μ-opioid receptor, which allows for more precise targeting of this receptor compared to other opioid agonists. However, one limitation is that 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine is a relatively new research chemical, and there is still limited information available about its pharmacological properties and potential side effects.
将来の方向性
There are a number of future directions for research on 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine, including further studies on its pharmacological properties, potential side effects, and optimal dosing regimens. Additionally, there is a need for more research on the potential use of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine in treating opioid addiction, as well as its potential use in other areas of medicine, such as cancer pain management and anesthesia. Finally, there is a need for further research on the synthesis and purification of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine, as well as its potential use as a starting material for the synthesis of other novel compounds.
合成法
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine can be synthesized using a variety of methods, including reductive amination, condensation, and Grignard reactions. One common method involves the condensation of 2-methoxyphenylacetonitrile with N-methyl-2-phenylethylamine in the presence of a reducing agent such as lithium aluminum hydride. This results in the formation of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine as a white crystalline solid.
科学的研究の応用
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine has been studied for its potential use in pain management and addiction treatment. It has been shown to have analgesic effects in animal models of acute and chronic pain, as well as in human clinical trials. 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and craving in animal models of opioid dependence.
特性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-20(16-14-17-9-4-3-5-10-17)15-8-12-18-11-6-7-13-19(18)21-2/h3-13H,14-16H2,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAKSDPNSJXBHK-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CC=C1)C/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5440581.png)
![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-4-piperidinecarboxamide](/img/structure/B5440590.png)
![N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B5440595.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-ethylpiperidin-3-ol](/img/structure/B5440597.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5440605.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5440609.png)
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5440614.png)
![(1R,9aR)-1-{[2-(4-methoxy-6-methyl-2-pyrimidinyl)phenoxy]methyl}octahydro-2H-quinolizine](/img/structure/B5440622.png)
![6-tert-butyl-N,1-dimethyl-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5440628.png)
![4-(2-methylquinolin-6-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidin-4-ol](/img/structure/B5440636.png)
![1-(6-aminopyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid](/img/structure/B5440645.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide](/img/structure/B5440649.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5440665.png)
![4,6-dimethyl-2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}quinazoline](/img/structure/B5440685.png)